Bienvenue dans la boutique en ligne BenchChem!

Lenalidomide-PEG1-azide

CRBN binding affinity PROTAC E3 ligase recruitment IMiD ligand comparison

Lenalidomide-PEG1-azide (CAS 2185795-67-7, MW 386.36, C₁₇H₁₈N₆O₅) is a pre-functionalized E3 ligase ligand-linker conjugate that incorporates the lenalidomide-based cereblon (CRBN) ligand covalently attached to a PEG1 spacer terminating in an azide handle. The compound belongs to the class of CRBN-recruiting PROTAC building blocks, distinguished by its attachment via an acetamide linkage at the 4-position of the isoindolinone ring system, preserving the glutarimide moiety essential for CRBN engagement.

Molecular Formula C17H18N6O5
Molecular Weight 386.4 g/mol
Cat. No. B8103741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenalidomide-PEG1-azide
Molecular FormulaC17H18N6O5
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCN=[N+]=[N-]
InChIInChI=1S/C17H18N6O5/c18-22-19-6-7-28-9-15(25)20-12-3-1-2-10-11(12)8-23(17(10)27)13-4-5-14(24)21-16(13)26/h1-3,13H,4-9H2,(H,20,25)(H,21,24,26)
InChIKeyGGIQROQPJRHRQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lenalidomide-PEG1-azide Procurement Guide: CRBN Ligand-Linker Conjugate for PROTAC Development


Lenalidomide-PEG1-azide (CAS 2185795-67-7, MW 386.36, C₁₇H₁₈N₆O₅) is a pre-functionalized E3 ligase ligand-linker conjugate that incorporates the lenalidomide-based cereblon (CRBN) ligand covalently attached to a PEG1 spacer terminating in an azide handle . The compound belongs to the class of CRBN-recruiting PROTAC building blocks, distinguished by its attachment via an acetamide linkage at the 4-position of the isoindolinone ring system, preserving the glutarimide moiety essential for CRBN engagement . The azide functionality enables both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO- or BCN-containing partners, providing orthogonal bioorthogonal conjugation versatility that is not available in amine- or carboxyl-terminated linker conjugates .

Why Lenalidomide-PEG1-azide Cannot Be Substituted by Generic CRBN Ligand-Linker Conjugates


Substituting Lenalidomide-PEG1-azide with another CRBN-recruiting ligand-linker conjugate introduces three orthogonal risks to PROTAC SAR. First, the E3 ligase ligand identity dictates CRBN binding affinity: lenalidomide and pomalidomide both exhibit IC₅₀ ~3 μM for the CRBN-DDB1 complex, whereas thalidomide shows ~30 μM—a 10-fold weaker interaction that may compromise ternary complex formation in degradation assays [1]. Second, the attachment regiochemistry on the isoindolinone ring directly alters the exit vector of the linker and thus the spatial presentation of the warhead; Lenalidomide-PEG1-azide (4-position acetamide linkage, CAS 2185795-67-7) is structurally and functionally distinct from Lenalidomide 4′-PEG1-azide (4′-position aminoethyl linkage, CAS 2399455-45-7, MW 372.39) . Third, the PEG1 spacer (~8–9 Å) occupies a specific length regime where even single-angstrom alterations can shift ternary complex geometry from productive to non-productive conformations—a sensitivity well-documented in PROTAC design literature where one angstrom of spacer elongation suffices to destabilize the ternary complex . These variables mean that seemingly similar 'lenalidomide-PEG-azide' catalog entries cannot be assumed interchangeable without re-validating degradation potency, selectivity, and cellular permeability for each specific PROTAC construct.

Lenalidomide-PEG1-azide Quantitative Differentiation Evidence


CRBN Binding Affinity: Lenalidomide-PEG1-azide Retains ~10-fold Higher CRBN Affinity vs. Thalidomide-Based Linker Conjugates

The lenalidomide moiety in Lenalidomide-PEG1-azide derives from a parent compound with an IC₅₀ of ~3 μM for the CRBN-DDB1 complex, approximately 10-fold more potent than thalidomide (IC₅₀ ~30 μM) and equipotent to pomalidomide (IC₅₀ ~3 μM) [1]. This binding affinity is measured by competitive displacement of CRBN-DDB1 from thalidomide analog-coupled beads using U266B1 myeloma cell extracts [1]. The PEG1-azide functionalization at the 4-position does not ablate the glutarimide pharmacophore required for CRBN hydrogen bonding to the Asn351/His378/Trp380 triad in the CRBN binding pocket, as confirmed by the structural biology of the lenalidomide-CRBN-DDB1 complex (PDB 4TZ4) [2]. In practical PROTAC terms, a PROTAC built from a thalidomide-PEG1-azide scaffold would require approximately 10-fold higher intracellular concentrations to achieve equivalent CRBN occupancy, risking hook-effect limitations and reduced degradation efficiency at pharmacologically attainable concentrations.

CRBN binding affinity PROTAC E3 ligase recruitment IMiD ligand comparison

Click Chemistry Dual Reactivity: CuAAC and SPAAC Orthogonality vs. Amine/Carboxyl-Terminated Linker Conjugates

Lenalidomide-PEG1-azide contains a terminal azide group that enables two mechanistically distinct click chemistry modalities: copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkyne partners, and strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO or BCN partners without copper catalyst . This dual reactivity is absent in amine-terminated conjugates (e.g., Lenalidomide-C4-NH₂ hydrochloride) and carboxyl-terminated conjugates, which require amide coupling chemistry (EDC/NHS) or active ester pre-activation that is less chemoselective in the presence of competing nucleophiles on the target warhead . The CuAAC reaction proceeds with second-order rate constants of 10–100 M⁻¹s⁻¹, while SPAAC with DBCO achieves rate constants of 10⁻²–1 M⁻¹s⁻¹ — the latter enabling copper-free bioorthogonal ligation compatible with live-cell or in vivo applications where copper toxicity is a concern [1]. This versatility allows the same Lenalidomide-PEG1-azide building block to be deployed across both high-throughput in vitro library synthesis (CuAAC, fast kinetics) and copper-sensitive biological contexts (SPAAC, biocompatible).

Click chemistry CuAAC SPAAC bioorthogonal conjugation PROTAC linker functionalization

PEG1 Linker Spatial Optimization: ~8–9 Å Spacer Balances Solubility with Minimal Steric Interference vs. Longer PEG Analogs

The PEG1 spacer in Lenalidomide-PEG1-azide provides an estimated extended length of ~8–9 Å from the lenalidomide attachment point to the azide terminus, representing the shortest PEG linker option in the lenalidomide-PEGₙ-azide series before entering the alkyl-only linker regime . In contrast, Lenalidomide-PEG4-C2-azide incorporates an ~18 Å PEG4 spacer, a doubling of reach that alters the accessible ternary complex geometries . PROTAC linker SAR studies demonstrate that the critical structure-activity relationship operates within a narrow free-energy window where even one angstrom of spacer elongation can destabilize the ternary complex into a non-productive conformation . The PEG1 variant also contributes to solubility: Lenalidomide-PEG1-azide achieves a DMSO solubility of ~258.83 mM (100 mg/mL), substantially higher than unmodified lenalidomide, while adding only a single ethylene glycol unit that minimizes additional rotatable bonds (7 total) and maintains a low logP of ~0.1 . This represents a deliberate design choice for targets where the warhead and CRBN binding pockets are positioned in close spatial proximity, avoiding the excessive conformational entropy and potential membrane permeability penalties associated with longer PEG linkers.

PEG linker length ternary complex geometry PROTAC SAR linker optimization

Validated Degradation Potency: PROTAC BRD4 Degrader-2 Derived from Lenalidomide-PEG1-azide Achieves BRD4 BD1 IC₅₀ of 14.2 nM

Lenalidomide-PEG1-azide is the specific building block used to construct PROTAC BRD4 Degrader-2 (HY-133136, Compound 17), which achieves an IC₅₀ of 14.2 nM against the BRD4 bromodomain 1 (BD1) and inhibits THP-1 cell proliferation with an IC₅₀ of 1.83 ± 0.016 μM . This provides a directly validated potency benchmark that is not available for the pomalidomide-PEG1-azide analogue, which produces a different PROTAC (BRD4 Degrader-1) with distinct SAR . In the Zhang et al. (2020) study that established this compound class, the lenalidomide-based PROTAC series (including Compound 17/21) demonstrated that the choice of lenalidomide vs. pomalidomide as the CRBN ligand, in combination with identical dihydroquinazolinone warheads, yields differentiable degradation and antiproliferative profiles, with Compound 21 (pomalidomide-based, BRD4 BD1 IC₅₀ = 41.8 nM, THP-1 IC₅₀ = 0.81 μM) being 4-fold more potent than the parent inhibitor but showing a different selectivity window compared to the lenalidomide-derived series [1]. The availability of published, peer-reviewed degradation data for the exact PROTAC construct derived from Lenalidomide-PEG1-azide provides procurement confidence that the building block has been validated in a functional degradation context, reducing the risk of investing in uncharacterized linker-ligand conjugates.

BRD4 degradation PROTAC potency THP-1 antiproliferative targeted protein degradation

Powder Stability Profile: 3-Year Shelf Life at -20 °C with Ambient Temperature Shipping Tolerance

Lenalidomide-PEG1-azide demonstrates a defined powder stability profile of 3 years at -20 °C and 2 years at 4 °C, with documented tolerance for ambient temperature shipping conditions without requiring cold-chain logistics . This stability profile is reported consistently across multiple independent vendors (InvivoChem, MedChemExpress, TargetMol, Biorbyt) using HPLC purity monitoring . In solvent (DMSO), the compound is stable for 1 year at -80 °C and 1 month at -20 °C, providing clear guidance for stock solution management . The azide functional group is stable under these recommended storage conditions, with no evidence of spontaneous decomposition or cycloaddition side reactions in the solid state. The defined rotatable bond count (7) and hydrogen bond donor/acceptor profile (2 HBD, 7 HBA) contribute to a crystalline solid morphology that resists hygroscopic degradation when stored under desiccated conditions . This level of stability documentation exceeds what is typically available for bespoke or custom-synthesized CRBN ligand-linker conjugates, where stability data must be generated de novo by the end user.

compound stability storage condition shelf life PROTAC building block logistics

Purity Benchmarking: ≥98% Purity (HPLC) with Inter-Vendor Consistency Above 95%

Lenalidomide-PEG1-azide is commercially available at purities of ≥98% (InvivoChem, XcessBio) and 95.84% (MedChemExpress), with a consistent baseline of ≥95% across all major vendors including TargetMol, Bidepharm, Alfa Chemistry, and MuseChem . The primary quality control method is HPLC, with supporting characterization by NMR and mass spectrometry as confirmed by COA documentation . This inter-vendor purity consistency is significant because it allows competitive sourcing without compromising quality thresholds—a procurement advantage not shared by all PROTAC building blocks where purity can vary by >5% between suppliers. The defined impurity profile (single main peak by HPLC) minimizes the risk that co-eluting contaminants interfere with subsequent click chemistry conjugation efficiency, where azide-consuming side reactions could reduce PROTAC yield. The compound is supplied as an off-white to light yellow solid powder with defined appearance specifications that serve as a rapid visual quality check upon receipt . For comparison, custom-synthesized lenalidomide-azide conjugates from non-specialist suppliers may require re-purification and re-characterization by the end user, adding 1–2 weeks to experimental timelines.

compound purity HPLC quality control PROTAC building block procurement

Lenalidomide-PEG1-azide: Validated Application Scenarios for Scientific and Industrial Use


PROTAC Library Synthesis via High-Throughput CuAAC Conjugation

Lenalidomide-PEG1-azide is optimally deployed in medium-to-high-throughput PROTAC library synthesis using copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-functionalized warheads. The azide handle reacts with terminal alkynes at rate constants of 10–100 M⁻¹s⁻¹ under Cu(I) catalysis, enabling parallel synthesis in 96-well format with reaction completion within 1–4 hours at room temperature [1]. The PEG1 spacer provides sufficient reach for initial ternary complex screening while the high DMSO solubility (258.83 mM) facilitates stock solution preparation at concentrations suitable for direct addition to multi-well reaction plates . This scenario leverages the validated PROTAC BRD4 Degrader-2 benchmark (BRD4 BD1 IC₅₀ 14.2 nM) as a positive control for confirming successful conjugation and CRBN-dependent degradation activity in each synthesis batch [2].

Live-Cell Target Engagement Studies via Copper-Free SPAAC Conjugation

For PROTAC target engagement studies requiring copper-free bioorthogonal conditions, Lenalidomide-PEG1-azide reacts via strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO- or BCN-functionalized warheads at rate constants of 10⁻²–1 M⁻¹s⁻¹ in PBS at pH 7.4, 37 °C, without cytotoxic copper catalyst [1]. This enables in-situ PROTAC assembly or probing of CRBN recruitment in live-cell imaging experiments where copper ions would induce oxidative stress artifacts. The low logP (0.1) of the PEG1-azide building block itself does not dominate the overall PROTAC lipophilicity, allowing the warhead's physicochemical properties to primarily govern cellular permeability . The validated stability of DMSO stock solutions (1 year at -80 °C) supports long-term live-cell experimental series without batch-to-batch variability from repeated compound weighing [2].

Comparative CRBN Ligand SAR: Lenalidomide vs. Pomalidomide vs. Thalidomide Scaffold Screening

Lenalidomide-PEG1-azide serves as the lenalidomide-arm reference compound in systematic CRBN ligand SAR campaigns where the same warhead-linker architecture is tested with thalidomide-PEG1-azide (CRBN IC₅₀ ~30 μM) and pomalidomide-PEG1-azide (CRBN IC₅₀ ~3 μM) congeners [1]. The 10-fold CRBN affinity differential between lenalidomide and thalidomide scaffolds (IC₅₀ ~3 μM vs. ~30 μM) provides a measurable dynamic range for assessing how E3 ligase binding strength translates to degradation efficiency (DC₅₀) and maximal degradation extent (Dmax) across different target proteins . The consistent PEG1 spacer and azide terminal group across all three scaffolds isolates the E3 ligand as the sole variable, enabling clean interpretation of degradation SAR without confounding linker-length or conjugation-chemistry variables. The Zhang et al. (2020) study established this comparative framework by demonstrating that lenalidomide- and pomalidomide-derived PROTACs targeting BRD4 produce differentiable potency and selectivity profiles despite sharing the same dihydroquinazolinone warhead [2].

CRBN-Dependent Degradation Probe for Target Validation in Hematological Malignancy Models

The lenalidomide scaffold is clinically validated in multiple myeloma and myelodysplastic syndromes, and Lenalidomide-PEG1-azide-derived PROTACs leverage this established CRBN-dependent pharmacology for targeted protein degradation in hematological cancer models [1]. The demonstrated antiproliferative activity of PROTAC BRD4 Degrader-2 (THP-1 IC₅₀ 1.83 μM) in an acute monocytic leukemia cell line provides a proof-of-concept that Lenalidomide-PEG1-azide-derived degraders achieve functional cellular consequences beyond target binding . The availability of CRBN-knockout or CRBN(YW/AA) mutant cell lines as negative controls—where lenalidomide and pomalidomide fail to inhibit CRBN autoubiquitination—enables rigorous demonstration that degradation is CRBN-dependent rather than off-target-mediated [2]. This application scenario is particularly relevant for industrial drug discovery groups requiring well-characterized, commercially available building blocks with established biological annotation to accelerate hit-to-lead PROTAC optimization in oncology pipelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lenalidomide-PEG1-azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.